molecular formula C18H25N3O2S2 B11067387 (2Z)-2-{(1S,2R,5S)-2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

(2Z)-2-{(1S,2R,5S)-2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

Cat. No.: B11067387
M. Wt: 379.5 g/mol
InChI Key: IWSHBYRABQSLRS-DGNYFOHOSA-N
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Description

2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of chemistry and biology. The compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of the bicyclic core and the introduction of the hydrazinecarbothioamide group. Common reagents and conditions might include:

    Starting materials: Appropriate precursors for the bicyclic core and the tert-butyl-substituted phenyl group.

    Reaction conditions: Catalysts, solvents, and temperature control to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[32

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a component in specialized chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets and pathways. For example, it might bind to enzymes or receptors, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other bicyclic compounds or hydrazinecarbothioamide derivatives.

    Unique Features: The specific arrangement of functional groups and the presence of the tert-butyl-substituted phenyl group might confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

Molecular Formula

C18H25N3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

[(Z)-[(1S,2R,5S)-2-(5-tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C18H25N3O2S2/c1-10-5-6-11(18(2,3)4)7-14(10)25-15-8-12(20-21-17(19)24)16-22-9-13(15)23-16/h5-7,13,15-16H,8-9H2,1-4H3,(H3,19,21,24)/b20-12-/t13-,15+,16-/m0/s1

InChI Key

IWSHBYRABQSLRS-DGNYFOHOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S[C@@H]2C/C(=N/NC(=S)N)/[C@H]3OC[C@@H]2O3

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)SC2CC(=NNC(=S)N)C3OCC2O3

Origin of Product

United States

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